Dimethyl-(3-methyl-pyridin-2-yl)-amine
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Overview
Description
Dimethyl-(3-methyl-pyridin-2-yl)-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, features a pyridine ring substituted with a dimethylamino group and a methyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine typically involves the alkylation of 3-methylpyridine with dimethylamine. One common method is the reaction of 3-methylpyridine with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-(3-methyl-pyridin-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dimethyl-(3-methyl-pyridin-2-yl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-(3-methyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 3-(Hydroxymethyl)pyridine
- N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- 3-(3-Methyl-pyridin-2-yl)-1-pyridin-4-yl-propenone
Comparison: Dimethyl-(3-methyl-pyridin-2-yl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Dimethyl-(3-methyl-pyridin-2-yl)-amine, also known as DMMPA, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of DMMPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound has the molecular formula C8H12N2 and features a pyridine ring substituted with two methyl groups. The structural formula can be represented as follows:
This configuration allows DMMPA to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions, which are essential for its biological activity.
The biological activity of DMMPA is primarily attributed to its interaction with specific molecular targets within cells. It functions as a ligand that can bind to various receptors and enzymes, influencing cellular pathways. Key mechanisms include:
- Enzyme Inhibition : DMMPA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Binding : The compound can interact with neurotransmitter receptors, impacting neurotransmission and signaling pathways in the nervous system.
Antimicrobial Properties
Research indicates that DMMPA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Potential
DMMPA has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study showed that DMMPA treatment resulted in increased levels of pro-apoptotic proteins in cancer cell lines, leading to enhanced cell death rates.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMMPA against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : In a research article from Cancer Letters, DMMPA was tested on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The findings revealed that DMMPA significantly reduced cell viability at concentrations above 50 µM, with accompanying changes in cell cycle progression and apoptosis markers .
Comparative Analysis
The following table summarizes the biological activities of DMMPA compared to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition; receptor binding |
1-Benzoyl-3-(2-pyridyl)-2-thiourea | Moderate | Yes | Enzyme inhibition |
4-Chloro-5-(3,4-dimethoxyphenyl)-thieno[2,3-d]pyrimidine | Yes | Moderate | Receptor binding |
Properties
IUPAC Name |
N,N,3-trimethylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-4-6-9-8(7)10(2)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOGOFUXPZLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341304 |
Source
|
Record name | 2-Pyridinamine, N,N,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61713-46-0 |
Source
|
Record name | 2-Pyridinamine, N,N,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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